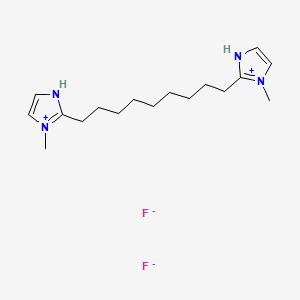

2,2'-(Nonane-1,9-diyl)bis(3-methyl-1H-imidazol-3-ium) fluoride

Description

Propriétés

Numéro CAS |

1245190-21-9 |

|---|---|

Formule moléculaire |

C17H30F2N4 |

Poids moléculaire |

328.4 g/mol |

Nom IUPAC |

3-methyl-2-[9-(3-methyl-1H-imidazol-3-ium-2-yl)nonyl]-1H-imidazol-3-ium;difluoride |

InChI |

InChI=1S/C17H28N4.2FH/c1-20-14-12-18-16(20)10-8-6-4-3-5-7-9-11-17-19-13-15-21(17)2;;/h12-15H,3-11H2,1-2H3;2*1H |

Clé InChI |

DUOMLSCITCVQET-UHFFFAOYSA-N |

SMILES canonique |

C[N+]1=C(NC=C1)CCCCCCCCCC2=[N+](C=CN2)C.[F-].[F-] |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Nonane-1,9-diyl)bis(3-methyl-1H-imidazol-3-ium) fluoride typically involves the reaction of 1-methylimidazole with a nonane dihalide under controlled conditions. The reaction is carried out in a polar solvent, such as acetonitrile, at elevated temperatures. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include steps for the removal of by-products and impurities to meet the required quality standards.

Analyse Des Réactions Chimiques

Types of Reactions

2,2’-(Nonane-1,9-diyl)bis(3-methyl-1H-imidazol-3-ium) fluoride can undergo various chemical reactions, including:

Oxidation: The imidazolium rings can be oxidized under specific conditions to form imidazole N-oxides.

Reduction: The compound can be reduced to form the corresponding imidazole derivatives.

Substitution: The fluoride anion can be substituted with other anions, such as chloride or bromide, through ion exchange reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Ion exchange reactions are carried out using salts of the desired anion in an aqueous or organic solvent.

Major Products

The major products formed from these reactions include imidazole N-oxides, reduced imidazole derivatives, and various imidazolium salts with different anions.

Applications De Recherche Scientifique

2,2’-(Nonane-1,9-diyl)bis(3-methyl-1H-imidazol-3-ium) fluoride has several scientific research applications, including:

Chemistry: It is used as a catalyst in various organic reactions, including cycloaddition and polymerization reactions.

Biology: The compound has been studied for its potential antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

Industry: It is used in the production of ionic liquids, which are employed as solvents and electrolytes in various industrial processes.

Mécanisme D'action

The mechanism of action of 2,2’-(Nonane-1,9-diyl)bis(3-methyl-1H-imidazol-3-ium) fluoride involves its interaction with molecular targets through ionic and hydrogen bonding interactions. The imidazolium rings can interact with nucleophilic sites on target molecules, while the fluoride anion can participate in hydrogen bonding and other electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Chemical Identity :

- IUPAC Name: 1-methyl-3-[9-(3-methylimidazol-3-ium-1-yl)nonyl]imidazol-1-ium; difluoride

- CAS No.: 1245190-21-9

- Molecular Formula : C₁₇H₃₀F₂N₄

- Molecular Weight : 328.44 g/mol

- Structure: A dicationic ionic liquid comprising two 3-methylimidazolium moieties linked by a nonane (C₉) chain, with fluoride counterions .

Key Characteristics :

- Dicationic Nature: The dual positive charges enhance thermal stability and reduce volatility compared to monocationic ionic liquids.

- Applications : Likely used in catalysis, electrolytes, or as a solvent due to the nucleophilic fluoride ions and tunable hydrophobicity .

Structural and Functional Comparisons

The following table summarizes key differences between the target compound and structurally related analogs:

| Compound | Molecular Weight | Counterion | Structure Type | Substituents | Applications |

|---|---|---|---|---|---|

| 2,2'-(Nonane-1,9-diyl)bis(3-methyl-1H-imidazol-3-ium) fluoride | 328.44 | F⁻ | Dicationic | Nonane linker, Methyl | Ionic liquid, Catalysis |

| 1-Decyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide | ~420 | NTf₂⁻ | Monocationic | Decyl, Methyl | Solvent, Electrolyte |

| 2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride-CsF | N/A | Cl⁻, F⁻ | Monocationic | Diisopropylphenyl | Fluorination reactions |

| 3-Chloro-N-phenyl-phthalimide | ~257 | N/A | Neutral monomer | Chloro, Phenyl | Polyimide synthesis |

Key Findings and Differentiation

Dicationic vs. Monocationic Ionic Liquids

- Thermal Stability: Dicationic ionic liquids (e.g., the target compound) exhibit higher thermal stability due to stronger electrostatic interactions between the dication and anions. Monocationic analogs like 1-decyl-3-methylimidazolium NTf₂ have lower melting points and higher volatility .

- Conductivity : The target compound’s fluoride ions may offer higher nucleophilicity but lower ionic conductivity compared to bulkier anions like NTf₂⁻, which delocalize charge effectively .

Substituent Effects

- Steric Hindrance : The diisopropylphenyl groups in 2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride-CsF () create significant steric bulk, limiting substrate accessibility in catalytic applications. In contrast, the target compound’s methyl groups and flexible C₉ linker reduce steric constraints, favoring interactions in homogeneous systems.

- Linker Flexibility: The nonane chain in the target compound enhances solubility in non-polar media compared to rigid aromatic linkers in compounds like 3-chloro-N-phenyl-phthalimide (), which is a neutral monomer for polyimides .

Counterion Reactivity

- Fluoride vs. NTf₂⁻ : Fluoride’s small size and high basicity make the target compound suitable for reactions requiring strong nucleophiles (e.g., SN2 substitutions). NTf₂⁻, being a weakly coordinating anion, is preferred in electrochemical applications for its stability .

- Chloride-Fluoride Mixtures : The CsF-containing imidazolium chloride in leverages fluoride’s reactivity for aryl halide fluorination, whereas the target compound’s dual fluoride counterions may enable stoichiometric control in such reactions .

Activité Biologique

2,2'-(Nonane-1,9-diyl)bis(3-methyl-1H-imidazol-3-ium) fluoride, also known as 1,1'-(Nonane-1,9-diyl)bis(3-methyl-1H-imidazol-3-ium) difluoride, is a compound with potential biological applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C17H30F2N4

- CAS Number : 71312399

The imidazolium structure suggests potential interactions with biological membranes and proteins due to its cationic nature.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with cellular components. Key mechanisms include:

- Membrane Disruption : The cationic nature of the imidazolium ion allows it to disrupt lipid bilayers, which can lead to increased permeability and potential cytotoxic effects on microbial cells.

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The imidazolium group is known for its effectiveness against various bacteria and fungi.

- Cell Signaling Modulation : The compound may influence cell signaling pathways by interacting with specific receptors or enzymes involved in metabolic processes.

Antimicrobial Efficacy

A comparative analysis of the antimicrobial activity of this compound against various pathogens reveals promising results:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Escherichia coli | 32 µg/mL | Effective at disrupting cell membrane |

| Staphylococcus aureus | 16 µg/mL | Significant reduction in viability |

| Candida albicans | 64 µg/mL | Moderate antifungal activity |

Cytotoxicity Studies

Cytotoxicity assessments conducted on human cell lines (e.g., HeLa and HEK293) indicate that the compound exhibits selective toxicity:

| Cell Line | IC50 (µg/mL) | Notes |

|---|---|---|

| HeLa | 50 µg/mL | Induces apoptosis at higher concentrations |

| HEK293 | >100 µg/mL | Lower toxicity observed |

Case Studies

Several case studies have investigated the biological implications of imidazolium-based compounds similar to this compound.

- Antimicrobial Study : A study published in the Journal of Medical Microbiology demonstrated that imidazolium salts significantly inhibited the growth of multidrug-resistant strains of bacteria. The study concluded that structural modifications could enhance efficacy against resistant pathogens .

- Cancer Research : Research highlighted in Cancer Letters indicated that imidazolium derivatives could induce apoptosis in cancer cells through mitochondrial pathways. The study emphasized the potential for developing new anticancer agents based on this scaffold .

- Toxicological Assessment : An investigation into the toxicological profile of similar compounds revealed that while some exhibited cytotoxic effects, others showed promise as non-toxic alternatives for therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.